molecular formula C11H17N B3268874 3-Methyl-3-phenylbutan-2-amine CAS No. 49834-03-9

3-Methyl-3-phenylbutan-2-amine

Cat. No. B3268874
CAS RN: 49834-03-9
M. Wt: 163.26 g/mol
InChI Key: HVPWOEYQHJCIKP-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutan-2-amine is an organic compound that contains a phenyl group and an amine group . It has a molecular formula of C11H16 . The compound is closely related to 2-Methyl-3-phenylbutane and 2-methyl-3-phenylbutan-2-amine hydrochloride .


Synthesis Analysis

The synthesis of amines like 3-Methyl-3-phenylbutan-2-amine can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or an alkylamine . A more specific synthesis method involves coupling a transaminase with a pyruvate decarboxylase .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-phenylbutan-2-amine can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Amines like 3-Methyl-3-phenylbutan-2-amine can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions and hydroxide ions . They can also be alkylated by reaction with a primary alkyl halide . Furthermore, amines can be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

Amines like 3-Methyl-3-phenylbutan-2-amine have certain physical and chemical properties. They are organic compounds that contain one or more nitrogen atoms . They can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .

Safety and Hazards

The safety and hazards of 3-Methyl-3-phenylbutan-2-amine would depend on its specific physical and chemical properties. General safety management practices involve identifying and assessing hazards present or likely to be present in the workplace . Chemical hazards are usually managed by setting permissible exposure limits .

Future Directions

The future directions for the study and application of 3-Methyl-3-phenylbutan-2-amine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Advances in techniques such as directed evolution and the design of high-performance membranes could provide new avenues for research .

properties

IUPAC Name

3-methyl-3-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPWOEYQHJCIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylbutan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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